molecular formula C8H8N2O2 B14142935 3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde CAS No. 108129-38-0

3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde

Cat. No.: B14142935
CAS No.: 108129-38-0
M. Wt: 164.16 g/mol
InChI Key: ZHPJBWMZYFIRME-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2,5-dicarbaldehyde is a heterocyclic organic compound with a pyrazine ring substituted with two methyl groups and two aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethylpyrazine-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate . This intermediate can then be further processed to obtain the desired dicarbaldehyde compound.

Another method involves the reaction of 2,5-dimethylpyrazine with benzaldehyde and benzoic anhydride under argon atmosphere at elevated temperatures . This reaction yields the dicarbaldehyde compound through a series of condensation and oxidation steps.

Industrial Production Methods

Industrial production of 3,6-dimethylpyrazine-2,5-dicarbaldehyde typically involves large-scale oxidation reactions using readily available starting materials and efficient catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyrazine-2,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

    Substitution: The methyl and aldehyde groups can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethylpyrazine-2,5-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 3,6-dimethylpyrazine-2,5-dicarbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aldehyde groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazine: A simpler pyrazine derivative with two methyl groups.

    3,5-Dimethylpyrazine-2,6-dicarbaldehyde: A structural isomer with different substitution patterns.

    2,3,5,6-Tetramethylpyrazine: A fully methylated pyrazine derivative.

Uniqueness

3,6-Dimethylpyrazine-2,5-dicarbaldehyde is unique due to the presence of both methyl and aldehyde groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

108129-38-0

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3,6-dimethylpyrazine-2,5-dicarbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h3-4H,1-2H3

InChI Key

ZHPJBWMZYFIRME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C=O)C)C=O

Origin of Product

United States

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